Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
Description
Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate (CAS: 444916-62-5) is a fluorinated aromatic ester featuring a β-keto propionate backbone. Its structure includes a 3-fluorophenyl group and a 4-(trifluoromethyl)benzyl substituent, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4O3/c1-2-26-18(25)16(17(24)13-4-3-5-15(20)11-13)10-12-6-8-14(9-7-12)19(21,22)23/h3-9,11,16H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLALLWFOCOZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs, focusing on substituent variations and their impact on properties. Key comparisons are summarized below:
Table 1: Structural and Similarity Comparison
Key Observations
Substituent Position Effects: Fluorine position on the phenyl ring (ortho, meta, para) influences steric and electronic properties. For example, the target compound’s 3-fluorophenyl group may exhibit different dipole interactions compared to the 2- or 4-fluoro analogs .
Synthetic Yields :
- Related compounds with trifluoromethyl and fluorophenyl groups (e.g., ureido-thiazole derivatives in ) show high yields (>89%), suggesting efficient synthetic routes for such scaffolds .
Biological Relevance: The target compound is marketed for pharmaceutical applications , while analogs like Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) are bioactive intermediates, highlighting the importance of fluorine and trifluoromethyl groups in drug design .
Physicochemical Properties :
- Similarity scores (0.85–0.98) indicate close structural relationships, but trifluoromethyl placement (e.g., on the benzyl group vs. phenyl ring) significantly differentiates electronic profiles and lipophilicity .
Research Findings and Data Gaps
- Physical Properties : Melting points, solubility, and spectral data (e.g., NMR, HPLC) are absent in the evidence, necessitating experimental characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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